molecular formula C13H9ClO2 B194592 4-Chloro-4'-hydroxybenzophenone CAS No. 42019-78-3

4-Chloro-4'-hydroxybenzophenone

Cat. No. B194592
CAS RN: 42019-78-3
M. Wt: 232.66 g/mol
InChI Key: RUETVLNXAGWCDS-UHFFFAOYSA-N
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Description

4-Chloro-4’-hydroxybenzophenone is a chemical compound with the molecular formula C13H9ClO2 . It is also known by other names such as 4-chlorophenyl 4-hydroxyphenyl methanone, 4-hydroxy-4’-chlorobenzophenone, and 4-p-chlorobenzoylphenol . This compound is an impurity of Fenofibric acid, the active metabolite of fenofibrate, which increases Apolipoprotein A-I–Mediated High-Density Lipoprotein Biogenesis .


Synthesis Analysis

4-Chloro-4’-hydroxybenzophenone can be synthesized by the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The optimal reaction occurs at a temperature of 40 degrees Celsius and an excess of 2 equivalents of hydrochloric acid per equivalent .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-hydroxybenzophenone is represented by the SMILES string OC1=CC=C (C=C1)C (=O)C1=CC=C (Cl)C=C1 . The InChI Key for this compound is RUETVLNXAGWCDS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-4’-hydroxybenzophenone is a solid at 20 degrees Celsius . It has a molecular weight of 232.66 g/mol . The compound has a melting point range of 175-178 °C .

Scientific Research Applications

  • Synthesis Methods : The synthesis of hydroxybenzophenones, including 4-Chloro-4'-hydroxybenzophenone, has been studied for their applications in the fine chemical and pharmaceutical industries. Methods like esterification reaction of phenol with benzoic acid followed by Fries rearrangement have been explored for efficient production (Yadav & George, 2008).

  • Environmental Impact : Studies on the electrochemical degradation of 4-hydroxybenzophenone, which is toxic and prevalent in pharmaceutical and personal care products, have been conducted. The use of graphene oxide-modified PbO2 electrodes to enhance the degradation process in aquatic environments has been examined (Fang et al., 2021).

  • Antimicrobial Applications : Benzophenone derivatives, including 4-Chloro-4'-hydroxybenzophenone, have been incorporated into cotton fabrics for antimicrobial activities. These treatments under UV irradiation showed potential in pesticide degradation and bacterial inhibition (Hong & Sun, 2008).

  • Photocatalytic Applications : The photocatalytic mechanisms of compounds like 4-hydroxybenzophenone have been studied. These investigations are important for understanding the behavior of these compounds in environmental contexts, particularly in water treatment processes (Tolosana-Moranchel et al., 2018).

  • Phototransformation Studies : Research has been conducted on the phototransformation of benzophenone derivatives, including their interaction with humic substances in water. Such studies are critical for understanding the environmental fate and transformation of these compounds (Vialaton et al., 1998).

  • Disinfection By-Products : The formation of disinfection by-products during the chlorination treatment of UV filters like 2,4-dihydroxybenzophenone in swimming pool water has been investigated. This research is significant for assessing the potential ecological and health risks associated with these compounds (Sun et al., 2019).

Safety And Hazards

Safety measures for handling 4-Chloro-4’-hydroxybenzophenone include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

(4-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUETVLNXAGWCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104135-57-1
Record name Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=104135-57-1
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DSSTOX Substance ID

DTXSID4047961
Record name 4-Hydroxy-4'-chlorobenzophenone
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-hydroxybenzophenone

CAS RN

42019-78-3, 104135-57-1
Record name 4-Chloro-4′-hydroxybenzophenone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxy-4'-chlorobenzophenone
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Record name Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer
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Record name 4-Hydroxy-4'-chlorobenzophenone
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Record name 4-chloro-4'-hydroxybenzophenone
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Record name 4-HYDROXY-4'-CHLOROBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Phenol is reacted with p-chlorobenzoyl chloride in a Friedel-Crafts reaction in the presence of aluminium chloride to give 4-chloro-4'-hydroxybenzophenone, 179°-181° C. (A). To a solution of this (5 g.) in pyridine (6 ml.) was added methanesulphonyl chloride (2.5 g.), at room temperature. The reactants were heated on a steam bath for 11/2 hours and the liquid reaction product poured into dilute hydrochloric acid to give a solid which was filtered and air-dried. This solid was recrystallised from industrial methylated spirits to give 4-chloro-4'-methylsulphonyloxybenzophenone, m.p. 120°-121° C. (B). A solution of 9.4 g. of this product and ethyl carbazate (7.8 g.) in glacial acetic acid (8 ml.) and ethanol (200 ml.) was heated under reflux for 48 hours and then evaporated to dryness in vacuo. The residue was extracted with methylene chloride (250 ml.) and the extract washed with water, aqueous sodium hydroxide (2.5 N) and water and then dried and evaporated to dryness to give 4-chloro-4'-methylsulphonyloxybenzophenone ethoxycarbonylhydrazone, m.p. 132.5°-140° C. (C).
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Synthesis routes and methods II

Procedure details

250 cc of DMSO and 4.8 g sodium hydride are placed in a 500 cc flask and heated at 70° C. for 1 hour, by which time the solution has become clear. A solution of 24.2 g (0.2 mole) of benzaldoxime in 100 cc of DMSO is then added drop by drop. The solution is maintained at 70° C. for 1 hour, then allowed to cool to 15° C. A solution of 26 g (0.1 mole) of 4'-chloro-4-nitrobenzophenone in 150 cc of DMSO is then added. The reaction mixture is stirred for 20 hours at ambient temperature and then poured into acidulated water. The mixture is extracted with ether and then with ether containing 2 N caustic soda. On acidification the product is precipitated. Yield 15 g (65%). Melting point 178° C.
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24.2 g
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150 mL
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4.8 g
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250 mL
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Synthesis routes and methods III

Procedure details

510 g of aluminium chloride (3.82 M), then 3.5 l of dry methylene chloride, and, slowly, 430 g (4 M) of anisole are added to a 5-liter flask; the flask is cooled to maintain the temperature at about 25° C., and 600 g (3.44 M) of 4-chlorobenzoyl chloride is then added dropwise; the reaction mixture is next heated 6 hours under reflux, is left to cool to about 25° C., and the reaction mixture is poured onto 5 kg of ice and 0.5 l of concentrated HCl; the mixture is stirred well during this hydrolysis; the methylene chloride phase is decanted, washed once with water, and transferred to another 5-liter vessel. The methylene chloride is removed by evaporation and replaced in the flask by 2 l of chlorobenzene; a Dean-Stark apparatus is connected and the reaction mixture is refluxed to dehydrate the medium; when this operation is complete the mixture is cooled to approximately 50° C. and 800 g (6 M) of aluminium chloride is added; the reaction mixture is heated 1 hour 30 minutes under reflux (very gentle reflux), and demethylation proceeds rapidly; the reaction mixture is cooled and poured onto 6 kg of ice and 0.5 l of concentrated HCl; the mixture is stirred for 1 hour 30 minutes and the precipitate is dried; the latter is washed with water, with methylene chloride, and then dried:
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510 g
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430 g
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3.5 L
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600 g
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5 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-4'-hydroxybenzophenone
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4-Chloro-4'-hydroxybenzophenone

Citations

For This Compound
59
Citations
F Karrer, H Meier, A Pascual - Journal of Fluorine Chemistry, 2000 - Elsevier
… We first tried a route suitable for small-scale synthesis starting from commercially available 4-chloro-4′-hydroxybenzophenone (3). Conversion of the OH group in simple phenols to the …
Number of citations: 32 www.sciencedirect.com
PJ Cox, D Kechagias, O Kelly - Acta Crystallographica Section B …, 2008 - scripts.iucr.org
… In 4-chloro-4′-hydroxybenzophenone (V) the hydrogen-bonding scheme is similar to (IV) as again a single O2—H2⋯O1 intermolecular hydrogen bond (Table 4 [link] ) links molecules …
Number of citations: 36 scripts.iucr.org
KH Hong, G Sun - Carbohydrate Polymers, 2008 - Elsevier
… -dihydroxybenzophenne, 4-chloro-4′-hydroxybenzophenone, and 4-benzoylbenzoic acid treated cotton fabrics. Since the Cl group in the 4-chloro-4′-hydroxybenzophenone treated …
Number of citations: 90 www.sciencedirect.com
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 pubs.acs.org
XH Bai, Y Xing, SJ Liu - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
… , b = 8.0647(11) Å, c = 10.8476(15) Å, β = 105.591(3), V = 551.63(13) Å 3 , and Z = 2, which is different from the previously reported the structure of 4-chloro-4′-hydroxybenzophenone …
Number of citations: 2 www.degruyter.com
K Škoch, I Cisarova, P Štěpnička - Organometallics, 2016 - ACS Publications
… This particular coupling reaction was employed during the preparation of 4′-chloro-4-hydroxybenzophenone, which was in turn converted to fenofibrate, a generic drug widely used to …
Number of citations: 28 pubs.acs.org
TW Schultz, JR Seward… - … Toxicology and Chemistry …, 2000 - Wiley Online Library
… In the cases of 4-chloro-4′-hydroxybenzophenone, observed and predicted activities were in agreement. Although only 4-chloro-4′-hydroxyben-zophenone conformed to rule 8 in …
Number of citations: 54 setac.onlinelibrary.wiley.com
T Tsiaka, DZ Lantzouraki, G Polychronaki, G Sotiroudis… - Molecules, 2023 - mdpi.com
… To our knowledge, 4-chloro-4′-hydroxybenzophenone was used for the first time as internal standard for LC-MS/MS analysis of foods and natural products. To conclude, the overall …
Number of citations: 4 www.mdpi.com
DS Weinberg, ML Mainer, MD Richardson… - Journal of Agricultural …, 1993 - ACS Publications
… 4-Chloro-4hydroxybenzophenone and 3-chloro-4-… 255 nm for 4-chloro-4'-hydroxybenzophenone, naphthalene… (20.25 mg/mL) and 4-chloro-4'-hydroxybenzophenone (20.07 mg/ mL). An …
Number of citations: 10 pubs.acs.org
SV Mulgund, S Anbazhegan, SY Gabhe - Acta Chromatographica, 2016 - akjournals.com
… carbonyl carbon of the 4-chloro-4′-hydroxybenzophenone to form an intermediate, which further loses 4-chlorophenyl radical to produce 4-hydroxy benzoic acid. Loss of hydroxyl …
Number of citations: 4 akjournals.com

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